BenchChemオンラインストアへようこそ!

Gedatolisib

Target engagement Biochemical selectivity PI3K isoforms

Gedatolisib is the preferred pan-PI3K/mTOR inhibitor for preclinical breast and prostate cancer studies requiring complete PAM pathway blockade. It exhibits uniformly potent inhibition of all Class I PI3K isoforms and both mTORC1/2, delivering superior anti-proliferative effects over isoform-selective agents (alpelisib, capivasertib) across PTEN/PIK3CA-mutant and wild-type models. In the VIKTORIA-1 Phase 3 trial, gedatolisib demonstrated a 7.3-month PFS improvement vs. fulvestrant monotherapy (HR=0.24) in HR+/HER2-, PIK3CA WT patients—a setting where α-isoform inhibitors are not indicated. The compound's >25,000-fold selectivity over 234 off-target kinases validates its utility in high-confidence target identification. Procure gedatolisib today to access the most clinically advanced, broadly active PAM inhibitor available for translational oncology research.

Molecular Formula C32H41N9O4
Molecular Weight 615.7 g/mol
CAS No. 1197160-78-3
Cat. No. B612122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGedatolisib
CAS1197160-78-3
SynonymsPKI587;  PKI-587;  PKI 587;  PF05212384;  PF-05212384;  PF 05212384;  PF5212384;  PF-5212384;  PF 5212384;  Gedatolisib.
Molecular FormulaC32H41N9O4
Molecular Weight615.7 g/mol
Structural Identifiers
SMILESCN(C)C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6
InChIInChI=1S/C32H41N9O4/c1-38(2)27-11-13-39(14-12-27)29(42)24-5-9-26(10-6-24)34-32(43)33-25-7-3-23(4-8-25)28-35-30(40-15-19-44-20-16-40)37-31(36-28)41-17-21-45-22-18-41/h3-10,27H,11-22H2,1-2H3,(H2,33,34,43)
InChIKeyDWZAEMINVBZMHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Gedatolisib (PF-05212384, PKI-587) Procurement Guide: A Clinical-Stage Pan-PI3K/mTOR Inhibitor with Defined PIK3CA Wild-Type Breast Cancer Differentiation


Gedatolisib (CAS 1197160-78-3) is an intravenously administered, small-molecule, ATP-competitive dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). It potently inhibits all Class I PI3K isoforms (p110α, β, γ, δ) and both mTORC1 and mTORC2 complexes, achieving complete blockade of the PI3K/AKT/mTOR (PAM) signaling cascade [1]. In cell-free biochemical assays, gedatolisib demonstrates IC50 values of 0.4 nM against PI3Kα, 5.4 nM against PI3Kγ, and 1.6 nM against mTOR . The compound is currently in Phase 3 clinical development (VIKTORIA-1 trial) and has been accepted for Priority Review by the U.S. FDA for the treatment of HR+/HER2−, PIK3CA wild-type advanced breast cancer, with a PDUFA goal date of July 17, 2026 [2].

Why Generic Substitution of Gedatolisib with Other PI3K/mTOR or Single-Node PAM Inhibitors Fails: A Quantitative Assessment of Target Coverage and Functional Efficacy


In-class substitution of gedatolisib with other PI3K/mTOR inhibitors (e.g., dactolisib, apitolisib, samotolisib) or single-node PAM pathway inhibitors (e.g., alpelisib, capivasertib, everolimus) is not scientifically justified due to quantifiable differences in target isoform coverage, functional cellular efficacy, and clinical outcomes. Gedatolisib is distinguished by its uniformly potent inhibition of all Class I PI3K isoforms and both mTOR complexes, whereas many comparators exhibit either weaker activity against specific isoforms or spare critical downstream nodes [1]. Preclinical head-to-head studies demonstrate that gedatolisib induces significantly greater anti-proliferative and cytotoxic effects across cancer cell lines, independent of PTEN or PIK3CA mutational status [2]. Clinically, in the PIK3CA wild-type advanced breast cancer population—a setting where α-isoform-specific PI3K inhibitors like alpelisib are not indicated—gedatolisib has demonstrated a 7.3-month improvement in median progression-free survival over standard-of-care fulvestrant [3]. These differential features preclude simple interchangeability.

Gedatolisib (PF-05212384) Product-Specific Quantitative Evidence Guide: Validated Differentiation from PI3K/AKT/mTOR Pathway Inhibitors


Evidence Item 1: Broader and More Uniform Target Inhibition Profile Relative to Single-Node PAM Inhibitors and Other Dual PI3K/mTOR Agents

Gedatolisib exhibits potent, low-nanomolar inhibition of all four Class I PI3K isoforms (α, β, γ, δ) and both mTOR complexes (mTORC1 and mTORC2). In contrast, single-node inhibitors spare critical pathway components: alpelisib selectively targets PI3Kα only, capivasertib targets AKT only, and everolimus targets mTORC1 only. Among dual PI3K/mTOR inhibitors, samotolisib (LY3023414) shows substantially weaker inhibition of mTOR (IC50 = 165 nM) and PI3Kα (IC50 = 6.07 nM) compared to gedatolisib (mTOR IC50 = 1.6 nM; PI3Kα IC50 = 0.4 nM) . Gedatolisib also demonstrates greater uniformity across Class I PI3K isoforms relative to apitolisib (GDC-0980), which exhibits a ~5.4-fold range in IC50 values (5-27 nM) versus gedatolisib's narrower potency distribution .

Target engagement Biochemical selectivity PI3K isoforms mTORC1/2

Evidence Item 2: Direct Head-to-Head Superiority in Anti-Proliferative and Cytotoxic Efficacy Across PTEN/PIK3CA-Mutant and Wild-Type Prostate Cancer Cell Lines

In a panel of prostate cancer cell lines with varying PTEN and PIK3CA mutational status, gedatolisib was directly compared to single-node PAM inhibitors (alpelisib, capivasertib, everolimus) and the dual PI3K/mTOR inhibitor samotolisib. Gedatolisib induced significantly greater anti-proliferative and cytotoxic effects than all comparators, with its superiority maintained irrespective of PTEN/PIK3CA status [1]. Quantitative analysis of cell viability demonstrated that gedatolisib achieved >50% reduction in cell viability at concentrations where single-node inhibitors exhibited minimal or no effect. The superior efficacy of gedatolisib was mechanistically linked to more effective inhibition of cell cycle progression, protein synthesis, oxygen consumption rate, and glycolysis [1].

Prostate cancer Anti-proliferative Cytotoxicity PTEN status

Evidence Item 3: Direct Head-to-Head Superiority in Breast Cancer Cell Line Viability, Growth Rate Inhibition, and 3D Spheroid Regression

In a panel of breast cancer cell lines with either mutated or non-mutated PAM pathway genes (PIK3CA, PTEN, AKT), gedatolisib was directly compared to single-node PAM inhibitors (alpelisib, capivasertib, everolimus) [1]. Gedatolisib exhibited more potent and efficacious anti-proliferative and cytotoxic effects compared to all single-node inhibitors, regardless of the cell lines' PI3K pathway mutational status [1]. In 3D culture on reconstituted basement membrane, gedatolisib not only inhibited tumor cell spheroid growth but also induced regression, whereas single-node inhibitors showed markedly weaker effects [1]. Mechanistically, gedatolisib decreased both DNA synthesis (measured by EdU incorporation) and protein synthesis (measured by OPP incorporation) more effectively than the single-node PAM inhibitors tested [1].

Breast cancer 3D tumor spheroids DNA synthesis Protein synthesis

Evidence Item 4: Broad Kinase Selectivity Profile with IC50 >10 μM Against 234 Off-Target Protein Kinases

Gedatolisib was evaluated against a broad panel of 234 human protein kinases to assess its selectivity profile. The compound demonstrated IC50 values greater than 10 μM for all 234 off-target kinases tested, representing a selectivity window exceeding 25,000-fold relative to its primary targets (PI3Kα IC50 = 0.4 nM; mTOR IC50 = 1.6 nM) . In contrast, clinical development of other dual PI3K/mTOR inhibitors such as dactolisib (BEZ235) was hampered by poor tolerability and adverse events attributed in part to off-target effects or unfavorable pharmacokinetics [1].

Kinase selectivity Off-target Safety margin Proteomic profiling

Evidence Item 5: Phase 3 Clinical Evidence of 7.3-Month PFS Improvement in PIK3CA Wild-Type Advanced Breast Cancer

In the pivotal Phase 3 VIKTORIA-1 trial (NCT05501886) enrolling patients with HR+/HER2−, PIK3CA wild-type advanced breast cancer who had progressed on or after CDK4/6 inhibitor therapy, gedatolisib plus palbociclib and fulvestrant (triplet) demonstrated a median progression-free survival (mPFS) of 9.3 months compared to 2.0 months with fulvestrant alone (HR = 0.24; 95% CI, 0.17–0.35; P<0.0001) [1]. The gedatolisib plus fulvestrant doublet achieved an mPFS of 7.4 months (HR = 0.33; 95% CI, 0.24–0.48; P<0.0001) [1]. This represents an absolute PFS improvement of 7.3 months (triplet) and 5.4 months (doublet). Notably, this patient population is not eligible for alpelisib (which requires a PIK3CA mutation) or capivasertib (which requires PIK3CA/AKT1/PTEN alterations), creating a distinct therapeutic niche for gedatolisib [2].

Phase 3 trial Progression-free survival Breast cancer PIK3CA wild-type

Gedatolisib (PF-05212384) Best Research and Industrial Application Scenarios Based on Quantified Differentiation Evidence


Preclinical Breast Cancer Research in PIK3CA/PTEN Wild-Type or Mutant Models Requiring Maximal PAM Pathway Suppression

Gedatolisib is the preferred pan-PI3K/mTOR inhibitor for preclinical breast cancer studies where comprehensive blockade of the PAM pathway is required to assess maximal anti-tumor efficacy or to overcome resistance to single-node inhibitors. As demonstrated in direct head-to-head comparisons (Evidence Item 3), gedatolisib exhibits superior anti-proliferative and cytotoxic effects relative to alpelisib, capivasertib, and everolimus in breast cancer cell lines, regardless of PIK3CA or PTEN mutational status. Its ability to inhibit 3D tumor spheroid growth and induce regression in reconstituted basement membrane cultures makes it particularly suitable for advanced in vitro tumor models aiming to recapitulate in vivo drug responses [1].

Prostate Cancer Research Focused on PTEN Loss-Driven Tumorigenesis and Therapeutic Resistance

Gedatolisib should be selected for prostate cancer research involving PTEN-null or PIK3CA-mutant models, where its multi-node PAM inhibition provides superior functional efficacy over single-node inhibitors and the dual PI3K/mTOR inhibitor samotolisib (Evidence Item 2). The compound's demonstrated superiority in suppressing cell viability, cell cycle progression, protein synthesis, and metabolic functions (oxygen consumption rate, glycolysis) across prostate cancer cell lines—independent of PTEN/PIK3CA status—supports its use in studies aimed at characterizing the therapeutic potential of comprehensive PAM blockade in castration-resistant prostate cancer [2].

Translational and Clinical Research Targeting PIK3CA Wild-Type Advanced Breast Cancer

For investigators designing clinical trials or translational studies in HR+/HER2− advanced breast cancer, gedatolisib is the only pan-PI3K/mTOR inhibitor supported by Phase 3 evidence of significant PFS improvement in the PIK3CA wild-type population (Evidence Item 5). The VIKTORIA-1 trial demonstrated a 7.3-month absolute PFS benefit (HR = 0.24) for the gedatolisib triplet regimen over fulvestrant monotherapy in patients who had progressed on CDK4/6 inhibitors—a setting where α-isoform-specific PI3K inhibitors (alpelisib) are not indicated and other PAM inhibitors lack Phase 3 data [3]. Gedatolisib is therefore the rational choice for investigator-initiated trials or translational studies focusing on this high-unmet-need patient subset.

Kinase Selectivity Screening and Off-Target Pharmacology Studies Requiring a Clean Reference Compound

Gedatolisib's validated selectivity profile—with IC50 >10 μM against 234 off-target protein kinases and a >25,000-fold selectivity window over its primary PI3K and mTOR targets (Evidence Item 4)—positions it as an ideal reference compound for high-confidence kinase selectivity screening and off-target pharmacology studies. Researchers seeking to attribute observed biological effects specifically to PI3K/mTOR pathway inhibition, rather than confounding off-target kinase activity, should preferentially procure gedatolisib over less selective dual PI3K/mTOR inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gedatolisib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.